molecular formula C7H14O3 B14320605 Propyl 2-methoxypropanoate CAS No. 109989-30-2

Propyl 2-methoxypropanoate

Cat. No.: B14320605
CAS No.: 109989-30-2
M. Wt: 146.18 g/mol
InChI Key: CYIRLFJPTCUCJB-UHFFFAOYSA-N
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Description

Propyl 2-Methoxypropanoate is a chemical ester with the molecular formula C7H14O3 and a molecular weight of 146.19 g/mol . This compound is presented for research and development purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or personal use. As a specialty ester, this compound is primarily valued in organic synthesis and as a building block for more complex molecules. Researchers utilize this compound in the development of pharmaceuticals, agrochemicals, and flavor and fragrance ingredients. Its structure makes it a candidate for use as a solvent or intermediate in various chemical processes. Structurally similar esters are known to be employed in the synthesis of fine chemicals and as components in specialty coatings . Researchers should note that this compound is a flammable liquid. It requires careful handling and must be stored sealed in a dry, cool environment . As with all chemicals of this nature, proper personal protective equipment should be worn. Please refer to the Safety Data Sheet for comprehensive handling, hazard, and first-aid information. The UN number for this class of flammable liquid is generally 1993, and it is typically assigned to packing group III .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109989-30-2

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

propyl 2-methoxypropanoate

InChI

InChI=1S/C7H14O3/c1-4-5-10-7(8)6(2)9-3/h6H,4-5H2,1-3H3

InChI Key

CYIRLFJPTCUCJB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)OC

Origin of Product

United States

Synthetic Methodologies for Propyl 2 Methoxypropanoate and Analogous Esters

Esterification Pathways for α-Methoxy Carboxylic Acids

The most direct route to propyl 2-methoxypropanoate involves the esterification of 2-methoxypropanoic acid with propanol. This transformation can be achieved through several methods, most notably Fischer esterification and its variations.

Fischer Esterification and its Variants

Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. organic-chemistry.org The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium is typically shifted towards the products. organic-chemistry.org This can be accomplished by using an excess of one of the reactants, usually the alcohol, or by removing water as it is formed, for instance, through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product. masterorganicchemistry.com

Commonly used catalysts for Fischer esterification include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as Lewis acids. organic-chemistry.org Research on the esterification of propanoic acid with 1-propanol, a close structural analog to the synthesis of this compound, provides valuable insights into reaction conditions and yields.

Table 1: Fischer Esterification of Propanoic Acid with 1-Propanol under Sulfuric Acid Catalysis

Molar Ratio (Acid:Alcohol:Catalyst) Temperature (°C) Reaction Time (min) Yield (%)
1:10:0.20 35 210 83.7
1:10:0.20 45 210 -
1:10:0.20 55 210 -

Data compiled from a study on the esterification of propanoic acid with 1-propanol. researchgate.net The yield is expected to be similar for 2-methoxypropanoic acid under comparable conditions.

The data indicates that both temperature and reactant molar ratios significantly influence the reaction yield. An increase in temperature generally leads to a higher and faster conversion to the ester. researchgate.net Similarly, using a large excess of the alcohol is a key factor in driving the equilibrium towards the product, achieving high yields. masterorganicchemistry.com For instance, in the esterification of acetic acid with ethanol, increasing the alcohol from an equimolar amount to a 10-fold excess can increase the yield from 65% to 97%. masterorganicchemistry.com

Transesterification Approaches

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. mdpi.com This method can be employed to synthesize this compound by reacting a methyl or ethyl ester of 2-methoxypropanoic acid with propanol. The reaction is also an equilibrium process and can be catalyzed by either acids or bases. mdpi.com

Base-catalyzed transesterification is often faster and proceeds under milder conditions than acid-catalyzed reactions. Common base catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOCH₃). The mechanism involves the formation of a nucleophilic alkoxide from the alcohol, which then attacks the carbonyl carbon of the starting ester. mdpi.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl group to activate it for nucleophilic attack by the alcohol. mdpi.com

Table 2: General Conditions for Base-Catalyzed Transesterification of Methyl Esters

Catalyst Catalyst Loading (wt%) Methanol:Oil Molar Ratio Temperature (°C) Reaction Time (h) Conversion/Yield (%)
KOH 1.0 6:1 65 1 >98
NaOH 0.5 - 1.5 6:1 60 1-2 ~99

Data is generalized from studies on biodiesel production via transesterification of vegetable oils.

Alternative Synthetic Routes

Beyond direct esterification, other synthetic strategies can be employed to produce this compound. These routes often involve the use of more reactive carboxylic acid derivatives.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution provides a versatile pathway for the synthesis of esters. This approach involves the reaction of a nucleophile, in this case, propanol or a propanoxide, with a carboxylic acid derivative that possesses a good leaving group. More reactive acyl compounds, such as acyl chlorides or anhydrides, are often used to achieve high yields under mild conditions.

The synthesis of this compound can be envisioned through the reaction of 2-methoxypropanoyl chloride with propanol. This reaction is typically rapid and irreversible, often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct.

Alternatively, 2-methoxypropanoic anhydride can be reacted with propanol. This reaction is also generally efficient, with the leaving group being a molecule of 2-methoxypropanoic acid.

Condensation Reactions with Suitable Precursors

Condensation reactions, such as the Knoevenagel condensation, can be utilized to synthesize esters with specific functionalities, although this is a less direct route for a simple ester like this compound. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. For instance, various substituted propyl 2-cyano-3-phenyl-2-propenoates have been synthesized via the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate. researchgate.net

While not a direct pathway to this compound, this highlights the utility of condensation reactions in forming propyl esters from suitable precursors.

Catalytic Strategies in this compound Synthesis

The choice of catalyst is crucial for an efficient and selective synthesis of this compound. Both homogeneous and heterogeneous catalysts are employed in esterification and transesterification reactions.

Homogeneous catalysts, such as sulfuric acid and potassium hydroxide, are highly active but can be difficult to separate from the reaction mixture, leading to potential corrosion and waste generation issues.

Heterogeneous catalysts offer the advantage of easier separation and recyclability. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides, have been successfully used for esterification reactions. For instance, a study on the synthesis of an isomer, 1-methoxy-2-propyl acetate, from propylene (B89431) glycol monomethyl ether and acetic acid utilized a solid acid catalyst in a continuous fixed-bed reactor. smolecule.com

Enzymatic catalysis, using lipases, is an emerging green alternative for ester synthesis. Lipases can catalyze transesterification under mild conditions with high selectivity, but they can be more expensive and have lower reaction rates compared to chemical catalysts. mdpi.com

Table 3: Comparison of Catalytic Strategies for Ester Synthesis

Catalyst Type Examples Advantages Disadvantages
Homogeneous Acid H₂SO₄, TsOH High activity, low cost Difficult to separate, corrosive, waste generation
Homogeneous Base KOH, NaOH, NaOCH₃ High activity, fast reaction rates Saponification side reactions, sensitive to water and free fatty acids
Heterogeneous Acid Ion-exchange resins, Zeolites, Sulfated metal oxides Easy separation, recyclable, less corrosive Lower activity than homogeneous catalysts, potential for pore diffusion limitations

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a traditional and widely used method for ester synthesis. The most common approach is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. nrochemistry.comcerritos.edu For the synthesis of this compound, this would involve reacting 2-methoxypropanoic acid with propanol.

Commonly used homogeneous catalysts are strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nrochemistry.comcerritos.edu The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the final ester product. libretexts.org

While effective, Fischer esterification is a reversible reaction. nrochemistry.com To drive the equilibrium towards the product side and achieve high yields, strategies such as using an excess of one reactant (typically the alcohol) or removing water as it is formed (e.g., by azeotropic distillation) are employed. libretexts.orgorganic-chemistry.org Despite its utility, the use of strong, corrosive acids can lead to challenges in reactor corrosion and require neutralization steps during product work-up, which can generate waste.

Heterogeneous Catalysis

Heterogeneous catalysis offers a more sustainable alternative to homogeneous systems by using a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach simplifies the separation of the catalyst from the reaction products, allowing for easy recovery and reuse, which reduces waste. mdpi.com

For esterification reactions analogous to the synthesis of this compound, solid acid catalysts are particularly relevant. These materials possess acidic sites on their surface that can catalyze the reaction in a similar manner to homogeneous acid catalysts. Examples of heterogeneous catalysts used for ester production include:

Ion-exchange resins: Materials like Amberlyst 46, a sulfonated polystyrene-divinylbenzene resin, have shown high catalytic activity and selectivity for esterification reactions, such as the synthesis of n-propyl propionate (B1217596). mdpi.com These resins can also adsorb water, helping to shift the reaction equilibrium towards the products. mdpi.com

Zeolites and Metal Oxides: Porous materials like zeolites and various metal oxides (e.g., ZrO₂, TiO₂) can also function as solid acid catalysts. organic-chemistry.orgmdpi.com Their catalytic activity is related to the nature and strength of their acid sites.

The primary advantage of heterogeneous catalysis lies in the improved sustainability of the process, including simplified product purification, catalyst recyclability, and reduced generation of corrosive waste streams. mdpi.com

Biocatalytic Approaches

Biocatalytic methods employ enzymes as natural catalysts and are recognized as a "green" technology for chemical synthesis. nih.gov For ester production, lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the most commonly used enzymes. nih.govrsc.org These enzymes can catalyze esterification and transesterification reactions under mild conditions of temperature and pressure. nih.gov

In the context of producing analogous esters, enzyme-catalyzed transesterification is a key technique. This process involves reacting an existing ester (like methyl propionate) with an alcohol (propanol) to yield the desired ester (propyl propionate) and a different alcohol (methanol). Lipases from various microbial sources, such as Candida antarctica (often immobilized and sold as Novozym 435), are highly effective for these transformations. researchgate.netresearchgate.net

The advantages of biocatalytic synthesis are significant:

High Selectivity: Enzymes are often highly chemo-, regio-, and stereoselective, reducing the formation of unwanted byproducts.

Mild Reaction Conditions: Reactions are typically run at or near ambient temperature and pressure, lowering energy consumption. rsc.org

Environmental Benefits: The process avoids the use of harsh acids or bases, eliminates saponification, and simplifies product recovery. nih.govrsc.org

Despite the higher initial cost of enzymes, their potential for immobilization and reuse can make the process economically viable, especially for high-value specialty chemicals. researchgate.net

Comparison of Catalytic Methodologies for Ester Synthesis
FeatureHomogeneous CatalysisHeterogeneous CatalysisBiocatalytic Approaches
Catalyst Type Mineral Acids (e.g., H₂SO₄)Solid Acids (e.g., Amberlyst, Zeolites)Enzymes (e.g., Lipases)
Reaction Conditions Often elevated temperaturesModerate to elevated temperaturesMild (near ambient) temperatures
Catalyst Separation Difficult; requires neutralizationEasy; filtration or decantationEasy (especially if immobilized)
Catalyst Reusability Generally not reusableHigh reusabilityHigh reusability (if immobilized)
Byproducts/Waste Acidic waste streamsMinimal waste from catalystBiodegradable, minimal waste
Selectivity Can have side reactionsGenerally good selectivityHigh chemo- and regioselectivity

Green Chemistry Principles in Synthetic Design

The design of synthetic routes for chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to make chemical processes more sustainable and environmentally benign.

Atom Economy Maximization in Ester Synthesis

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.net An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the desired product, with no atoms wasted as byproducts.

The Fischer esterification reaction, for example, is a condensation reaction that produces one molecule of water as a byproduct for every molecule of ester formed. The general reaction is:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

While not 100%, the atom economy of Fischer esterification is considered quite high because the only byproduct is water, a small and benign molecule. youtube.com This contrasts sharply with other types of reactions where large, non-useful byproducts are generated. Maximizing atom economy is a fundamental goal in green synthesis design to reduce waste at the molecular level.

Waste Prevention Strategies in Chemical Processes

A core tenet of green chemistry is that it is better to prevent waste than to treat or clean it up after it has been created. aarf.asia In the context of ester synthesis, several strategies can be employed to prevent waste:

Catalyst Choice: As discussed, using heterogeneous or biocatalytic catalysts that can be easily separated and reused minimizes waste associated with catalyst removal and disposal. mdpi.compressbooks.pub

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reactant ratios can maximize conversion and selectivity, thereby reducing the formation of byproducts and unreacted starting materials that would otherwise become waste. pressbooks.pub

Solvent Selection: Choosing greener solvents or, where possible, running reactions in solvent-free conditions can drastically reduce the volume of waste generated, as solvents often constitute the largest mass component in a chemical process. aarf.asia

Integrated Processes: Using multifunctional reactors, such as a simulated moving bed reactor (SMBR), can combine reaction and separation into a single unit. This can drive equilibrium-limited reactions to completion and reduce downstream purification steps, thereby minimizing waste and energy use. mdpi.com

These strategies contribute to more efficient and environmentally responsible chemical manufacturing. researchgate.net

Utilization of Renewable Feedstocks in Ester Production

The transition from fossil fuel-based feedstocks to renewable, bio-based resources is a critical aspect of sustainable chemistry. acs.org For the synthesis of this compound, this involves sourcing both the alcohol (propanol) and the carboxylic acid (2-methoxypropanoic acid) from renewable raw materials.

Renewable Propanol: Propanol can be produced from biomass. One promising route is the conversion of glycerol, which is generated in large quantities as a byproduct of biodiesel production. chemistryviews.org Catalytic hydrogenolysis of glycerol can yield propanols, providing a way to valorize this waste stream into a useful chemical feedstock. chemistryviews.org

Renewable Carboxylic Acids: Many simple organic acids can be produced through the fermentation of sugars derived from plant biomass, such as corn or sugarcane. nih.gov Lignocellulosic biomass (e.g., wood, agricultural residues) is also a vast and underutilized resource for producing chemical building blocks. acs.orgnih.gov

By utilizing renewable feedstocks, the chemical industry can reduce its dependence on finite petroleum resources and lower its carbon footprint, contributing to a more sustainable bio-economy. climalife.commontanarenewables.com

Development and Application of Safer Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process, often accounting for the majority of non-aqueous waste. Traditional esterification reactions frequently employ volatile organic compounds (VOCs) that pose risks to human health and the environment. Consequently, significant research has been directed towards identifying and utilizing greener alternatives.

Bio-derived Solvents: A promising class of safer solvents is those derived from renewable biomass. These "bio-solvents" often have improved safety profiles and are biodegradable. Examples of such solvents that are finding application in organic synthesis include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from carbohydrates, 2-MeTHF is a versatile solvent that can replace less desirable ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane. Its higher boiling point and favorable environmental profile make it an attractive option for various reactions, including esterifications. nih.gov

Cyrene (dihydrolevoglucosenone): Produced from cellulose (B213188), Cyrene is a dipolar aprotic solvent that serves as a viable alternative to N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), both of which are under regulatory scrutiny. nih.gov

γ-Valerolactone (GVL): Another biomass-derived solvent, GVL, is biodegradable and has low toxicity. nih.gov

While specific studies on the use of these solvents for the synthesis of this compound are not extensively documented, their successful application in other esterification reactions suggests their potential. The following table summarizes the properties of some green solvents compared to traditional solvents.

SolventDerivationBoiling Point (°C)Key Properties
2-Methyltetrahydrofuran (2-MeTHF) Biomass80Higher boiling point than THF, forms azeotropes with water for easy removal.
Cyrene Cellulose227High polarity, biodegradable, low toxicity.
γ-Valerolactone (GVL) Biomass207Biodegradable, low toxicity, high boiling point.
Toluene (B28343) Petroleum111Aromatic hydrocarbon, neurotoxin, environmental pollutant.
Dimethylformamide (DMF) Petroleum153Dipolar aprotic, reproductive toxin.

Ionic Liquids and Supercritical Fluids: Beyond bio-solvents, other innovative reaction media are being explored. Ionic liquids (ILs), which are salts with melting points below 100°C, offer negligible vapor pressure, reducing air pollution. Supercritical fluids, such as carbon dioxide (scCO₂), can be used as reaction media that are easily removed and recycled, leaving no solvent residue in the product.

Solvent-Free Synthesis: An ideal green chemistry approach is to eliminate the solvent entirely. Solvent-free esterification can be achieved using solid-phase catalysts, often in conjunction with microwave irradiation to accelerate the reaction. For instance, the esterification of acetic acid with 2-methyl-1-butanol has been successfully carried out using a silica-supported zinc chloride (SiO₂/ZnCl₂) catalyst under solvent-free conditions, significantly reducing reaction times and simplifying product purification. researchgate.net

Minimization of Chemical Derivatives in Synthesis

In the context of synthesizing esters like this compound from precursors such as 2-hydroxypropanoic acid (lactic acid), a protecting group might traditionally be used for the hydroxyl group to prevent self-esterification or other side reactions.

Strategies to Avoid Protecting Groups:

Enzymatic Catalysis (Biocatalysis): Enzymes are highly specific catalysts that can often react with one functional group in a molecule while leaving others untouched. The use of lipases for esterification is a well-established green methodology. These enzymes can catalyze the reaction of a carboxylic acid with an alcohol under mild conditions (often at or near room temperature and neutral pH), obviating the need for protecting groups. Biocatalytic methods also typically use safer solvents, such as water or bio-solvents, or can even be performed in solvent-free systems. The high selectivity of enzymes reduces the formation of byproducts, simplifying purification.

Chemoselective Catalysts: The development of new chemical catalysts with high chemoselectivity can also eliminate the need for protecting groups. These catalysts are designed to activate a specific functional group for reaction in the presence of other, potentially reactive groups. For example, certain Lewis acids can be used to catalyze the esterification of a carboxylic acid without reacting with a hydroxyl group in the same molecule.

The following table illustrates the advantages of a biocatalytic approach over a traditional chemical synthesis that might involve protecting groups.

FeatureTraditional Synthesis with Protecting GroupsBiocatalytic Synthesis
Number of Steps Higher (protection, esterification, deprotection)Lower (direct esterification)
Reaction Conditions Often harsh (strong acids/bases, high temperatures)Mild (near neutral pH, lower temperatures)
Solvents Often hazardous organic solventsWater, bio-solvents, or solvent-free
Waste Generation Higher (reagents for protection/deprotection, solvent waste)Lower
Atom Economy Lower due to addition and removal of protecting groupsHigher

By embracing the development of safer solvents and designing synthetic routes that minimize or eliminate the use of chemical derivatives, the chemical industry can move towards more sustainable and efficient methods for producing valuable compounds like this compound and its analogs.

Chemical Reactivity and Transformation Mechanisms of Propyl 2 Methoxypropanoate

Hydrolysis Reactions of Propyl 2-methoxypropanoate

Ester hydrolysis is a reaction that splits an ester into a carboxylic acid and an alcohol. wikipedia.orgchemguide.co.uk This process can be catalyzed by either acid or base. wikipedia.orgjk-sci.com

The acid-catalyzed hydrolysis of esters is a reversible equilibrium process. chemguide.co.ukyoutube.comchemistrysteps.com For this compound, this reaction would yield 2-methoxypropanoic acid and propanol. The reaction is typically performed by heating the ester with a dilute aqueous acid, such as sulfuric acid or hydrochloric acid. chemguide.co.uk An excess of water is used to drive the equilibrium toward the products. wikipedia.orgchemistrysteps.com

The mechanism is the reverse of the Fischer esterification. wikipedia.orgyoutube.comchemistrysteps.com It proceeds through several steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the ester by the acid catalyst (e.g., H₃O⁺). youtube.comucalgary.ca This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. youtube.comucalgary.ca This leads to the formation of a tetrahedral intermediate. jk-sci.comucalgary.ca

Proton Transfer: A proton is transferred from the oxonium ion (the attacking water molecule) to one of the oxygen atoms of the original ester. ucalgary.ca

Elimination of the Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol (propanol) as a leaving group. youtube.comucalgary.ca

Deprotonation: The final step is the deprotonation of the newly formed carbonyl group to regenerate the acid catalyst and yield the carboxylic acid (2-methoxypropanoic acid). youtube.com

This mechanism is a type of nucleophilic acyl substitution. jk-sci.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.orgmasterorganicchemistry.com Unlike acid catalysis, the base (e.g., sodium hydroxide) is a reagent and is consumed in stoichiometric amounts. wikipedia.org The reaction of this compound with a strong base yields the salt of the carboxylic acid (sodium 2-methoxypropanoate) and propanol. masterorganicchemistry.com

The mechanism for saponification involves the following steps:

Nucleophilic Attack: The hydroxide (B78521) ion (⁻OH) acts as a strong nucleophile and attacks the electrophilic carbonyl carbon of the ester. jk-sci.comucalgary.camasterorganicchemistry.com This results in the formation of a tetrahedral alkoxide intermediate. jk-sci.commasterorganicchemistry.com

Elimination of the Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the propoxide ion (⁻OCH₂CH₂CH₃) as the leaving group. ucalgary.camasterorganicchemistry.com This forms the carboxylic acid.

To obtain the free carboxylic acid, an acidic workup is required in a subsequent step to protonate the carboxylate salt. masterorganicchemistry.com Isotope labeling studies have confirmed that the cleavage occurs at the acyl-oxygen bond (the bond between the carbonyl carbon and the alkoxy oxygen). ucalgary.ca

Oxidative Degradation Pathways

In the atmosphere, organic compounds like this compound are primarily degraded through reactions with photochemically generated radicals, most notably the hydroxyl radical (•OH). nih.govresearchgate.net

The reaction with hydroxyl radicals is the dominant atmospheric loss process for many volatile organic compounds during the daytime. researchgate.net This reaction initiates a series of further transformations that can contribute to the formation of secondary organic aerosols and photochemical smog. nih.gov

The table below presents the experimentally determined rate constants for the gas-phase reactions of several propanoate esters with OH radicals at room temperature.

EsterRate Constant (kₒₕ) at ~296 K (x 10⁻¹² cm³ molecule⁻¹ s⁻¹)Reference
Ethyl propanoate1.66 ± 0.25 nih.gov
n-Propyl propanoate3.06 ± 0.46 nih.gov

The atmospheric lifetime (τ) of a compound with respect to its reaction with OH radicals can be estimated using the formula: τ = 1 / (kₒₕ * [OH]), where [OH] is the average atmospheric concentration of hydroxyl radicals (typically ~2 x 10⁶ molecules cm⁻³ for a 12-hour daytime average). researchgate.net Based on the data for n-propyl propanoate, the lifetime would be on the order of a few days, indicating a relatively rapid degradation in the atmosphere.

The reaction between an ester and a hydroxyl radical in the gas phase proceeds primarily through the abstraction of a hydrogen atom from a C-H bond to form a water molecule and an alkyl radical. nih.govacs.orgresearchgate.net The specific site of hydrogen abstraction depends on the bond dissociation energies of the various C-H bonds in the molecule. Generally, abstraction is favored at positions that lead to the formation of a more stable radical.

For this compound (CH₃OCH(CH₃)C(=O)OCH₂CH₂CH₃), there are several potential sites for hydrogen abstraction:

The methoxy (B1213986) group (-OCH₃)

The tertiary C-H on the acid side of the ester (-OCH(CH₃)-)

The propyl group on the alcohol side of the ester (-OCH₂CH₂CH₃)

Theoretical studies on similar esters, such as methyl propanoate, have shown that hydrogen abstraction by •OH radicals is most likely to occur at the carbon atom adjacent to the ether oxygen (the α-carbon). researchgate.net For this compound, this would correspond to the tertiary hydrogen on the 2-methoxypropyl group and the hydrogens on the methylene (B1212753) group adjacent to the ester oxygen (-OCH₂-).

The table below outlines the potential hydrogen abstraction sites on this compound and the expected relative reactivity based on general principles and studies of related compounds. acs.orgresearchgate.net

PositionGroupType of H-atomExpected Reactivity
α (acid side)-OCH(CH₃)-TertiaryHigh (stabilized by adjacent ether oxygen)
α' (alcohol side)-OCH₂-SecondaryHigh (stabilized by adjacent ester oxygen)
β' (alcohol side)-CH₂-SecondaryModerate
γ' (alcohol side)-CH₃PrimaryLow
-CH₃O-PrimaryModerate (activated by ether oxygen)

Following the initial hydrogen abstraction, the resulting alkyl radical reacts rapidly with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). This peroxy radical can then undergo further reactions, leading to the formation of various stable end products such as aldehydes, ketones, and other oxygenated compounds. nih.gov

Reactions with Chlorine Atoms (e.g., relevant to methyl propionate (B1217596) and propyl propanoate)

The reaction of esters with chlorine atoms is a significant process in atmospheric chemistry. Studies on related compounds such as propyl propanoate provide insight into the likely reaction mechanisms for this compound. The gas-phase reactions of saturated esters with Cl atoms are typically initiated by hydrogen atom abstraction from the various C-H bonds within the molecule. acs.org

For propyl propanoate, the reaction with Cl atoms proceeds via abstraction of a hydrogen atom from the ethyl group (-CH2CH3) or the propyl group (-OCH2CH2CH3). The presence of the electron-withdrawing ester group influences the reactivity of the adjacent C-H bonds.

In the case of this compound, there are several sites for potential hydrogen abstraction by a chlorine atom:

The methoxy group (-OCH3)

The carbon atom to which the methoxy and carboxyl groups are attached (-CH(OCH3)C(O)-)

The propyl chain (-OCH2CH2CH3)

The rate coefficients for the reaction of Cl atoms with various esters have been experimentally determined. For instance, the rate coefficient for the reaction of Cl with methyl propionate is (1.51 ± 0.22) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net It is expected that the rate coefficient for this compound would be of a similar order of magnitude, influenced by the additional ether group and the longer alkyl chain. The reaction with chlorine atoms is generally faster than with OH radicals. acs.org The resulting alkyl radicals will subsequently react with O2 in the atmosphere, leading to the formation of peroxy radicals and initiating a cascade of reactions that can contribute to the formation of ozone and other secondary pollutants.

Theoretical Studies on Atmospheric Oxidation Pathways (e.g., relevant to methyl propionate)

Theoretical studies on the atmospheric oxidation of esters like methyl propionate are crucial for understanding their environmental impact. researchgate.net These studies often employ computational methods to investigate the reaction mechanisms with atmospheric oxidants such as hydroxyl radicals (OH), which are the primary daytime oxidants in the troposphere.

For methyl propionate, theoretical calculations have shown that the dominant atmospheric degradation pathway initiated by OH radicals is hydrogen abstraction from the ethyl group (-CH2CH3). This leads to the formation of two different primary radicals. The subsequent reactions of these radicals with O2 lead to the formation of various oxygenated products. researchgate.net

Applying these findings to this compound, a theoretical study would likely investigate the hydrogen abstraction from all possible sites by OH radicals. The presence of the methoxy group introduces an additional reaction site. The stability of the resulting radical intermediates would be a key factor in determining the major reaction pathways. Abstraction of the hydrogen atom from the carbon bearing the methoxy group is expected to be a significant pathway due to the stabilizing effect of the adjacent oxygen atom.

The general mechanism for the atmospheric oxidation of an ester initiated by OH radicals can be summarized as follows:

H-atom abstraction: R-H + OH → R• + H2O

Addition of O2: R• + O2 → ROO• (peroxy radical)

Reaction with NO: ROO• + NO → RO• + NO2 (alkoxy radical)

Further reactions of the alkoxy radical: The alkoxy radical can undergo unimolecular decomposition, isomerization, or reaction with O2.

These reactions lead to the formation of a variety of secondary pollutants, including aldehydes, ketones, and organic nitrates. researchgate.net

Nucleophilic and Electrophilic Reactions on the Ester Functionality

The ester functional group in this compound is a key site for both nucleophilic and electrophilic reactions.

Nucleophilic Acyl Substitution: The carbonyl carbon of the ester is electrophilic and is susceptible to attack by nucleophiles. A common reaction is hydrolysis, which can be either acid-catalyzed or base-catalyzed, to yield propanoic acid and 2-methoxypropan-1-ol.

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.

Acid-catalyzed hydrolysis: This is a reversible reaction where the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

Another important nucleophilic acyl substitution is transesterification, where the propyl group of the ester is exchanged with another alcohol in the presence of an acid or base catalyst.

Electrophilic Reactions: The carbonyl oxygen has lone pairs of electrons and can act as a Lewis base, reacting with electrophiles. In the presence of a strong acid, the carbonyl oxygen can be protonated, which is the first step in acid-catalyzed hydrolysis.

Reactions Involving the Ether Moiety (Methoxy Group)

The methoxy group (-OCH3) in this compound is an ether functionality. Ethers are generally unreactive towards many reagents, but they can undergo cleavage under harsh conditions with strong acids like HBr or HI.

The reaction proceeds via a nucleophilic substitution mechanism. The oxygen atom of the ether is first protonated by the strong acid, forming a good leaving group (an alcohol). Then, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol. In the case of this compound, cleavage could potentially occur on either side of the ether oxygen, leading to different products.

Reactions of the Propyl Alkyl Chain

The propyl group (-CH2CH2CH3) is an alkyl chain that can undergo reactions typical of alkanes, primarily free-radical reactions. wikipedia.org

Radical Reactions and Mechanisms (e.g., free radical addition)

Free-radical reactions involve species with unpaired electrons and typically occur in three stages: initiation, propagation, and termination. wikipedia.org The propyl chain of this compound can undergo free-radical substitution, where a hydrogen atom is replaced by another atom or group, typically a halogen. This reaction is usually initiated by heat or UV light.

Free-radical addition is a type of addition reaction in organic chemistry that involves free radicals. wikipedia.org While the propyl chain itself is saturated, radical reactions can be initiated at this site. For example, in the presence of a radical initiator, a hydrogen atom can be abstracted from the propyl chain to form a propyl radical. This radical can then participate in various propagation steps, such as adding to an alkene or abstracting an atom from another molecule.

The mechanism of a free-radical chain reaction can be illustrated as follows:

Initiation: A radical is created from a non-radical precursor (e.g., homolytic cleavage of a weak bond by heat or light).

Propagation: A radical reacts with a non-radical to produce a new radical. This is a two-step process in free-radical addition, where the radical adds to a multiple bond, and the resulting radical product abstracts an atom from another molecule to regenerate the initial radical. wikipedia.org

Termination: Two radicals react with each other to form a non-radical species. wikipedia.org

The reactivity of the C-H bonds in the propyl chain towards radical attack is not uniform. Tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary C-H bonds. In the n-propyl group, there are primary and secondary C-H bonds.

Derivatization for Analytical and Synthetic Purposes (e.g., relevant to branched-chain esters and general derivatization principles)

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical method or for synthetic purposes. nih.gov For esters like this compound, derivatization can be used to enhance detectability in chromatographic techniques or to introduce new functional groups for further synthesis.

For analytical purposes, derivatization is often employed to:

Improve volatility for gas chromatography (GC).

Introduce a chromophore for UV-Vis detection in high-performance liquid chromatography (HPLC).

Introduce a fluorophore for fluorescence detection. nih.gov

Enhance ionization efficiency for mass spectrometry (MS). nih.gov

While this compound may not require derivatization for standard GC-MS analysis, its hydrolysis products (propanoic acid and 2-methoxypropan-1-ol) could be derivatized. For example, the carboxylic acid can be converted to a more volatile ester (e.g., a methyl or ethyl ester), and the alcohol can be converted to a silyl (B83357) ether.

For synthetic purposes, the functional groups in this compound can be transformed. For instance, the ester can be reduced to an alcohol using a reducing agent like lithium aluminum hydride. The resulting diol could then be used in further synthetic steps.

Original Functional GroupDerivatization ReactionResulting Functional GroupPurpose
EsterHydrolysisCarboxylic Acid, AlcoholAnalysis of components
EsterTransesterificationDifferent EsterSynthesis
EsterReductionAlcoholSynthesis
Alcohol (from hydrolysis)SilylationSilyl EtherImproved GC analysis
Carboxylic Acid (from hydrolysis)EsterificationDifferent EsterImproved GC analysis

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). libretexts.org

One-dimensional NMR provides fundamental information about the number and type of proton and carbon environments in Propyl 2-methoxypropanoate.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-equivalent protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, CH₃OCH(CH₃)COOCH₂CH₂CH₃, five distinct signals are predicted.

Predicted ¹H NMR Data for this compound

Assigned Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-OCH₂CH₂CH ~0.9 Triplet (t) 3H
-CH (CH₃)- ~3.8 Quartet (q) 1H
-OCH(CH ₃)- ~1.3 Doublet (d) 3H
-OCH ~3.4 Singlet (s) 3H
-O-CH ₂CH₂CH₃ ~4.1 Triplet (t) 2H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Unlike ¹H NMR, standard ¹³C NMR spectra are typically proton-decoupled, resulting in singlets for each carbon signal, and peak integration is generally not quantitative. libretexts.orgpressbooks.pub The chemical shift is highly dependent on the carbon's hybridization and proximity to electronegative atoms like oxygen. pressbooks.pub this compound is expected to show seven distinct carbon signals.

Predicted ¹³C NMR Data for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C =O ~170-175
-OC H(CH₃)- ~75-80
-OC H₂CH₂CH₃ ~65-70
-OC H₃ ~55-60
-OCH₂C H₂CH₃ ~20-25
-OCH(C H₃)- ~15-20

Two-dimensional (2D) NMR experiments provide correlational data that unambiguously establish the molecular structure by showing which nuclei are coupled through bonds. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, it would show cross-peaks confirming the connectivity within the propyl group (-OCH₂-CH₂-CH₃) and the connectivity between the methine proton (-CH-) and its adjacent methyl protons (-CH(CH₃)).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. libretexts.org It is a highly sensitive technique that would definitively link the proton assignments in the ¹H spectrum to the carbon assignments in the ¹³C spectrum, for example, confirming that the proton signal at ~4.1 ppm is attached to the carbon at ~67 ppm. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for assembling molecular fragments by showing longer-range correlations (typically over 2-3 bonds) between protons and carbons. libretexts.org Key HMBC correlations for this compound would include:

A cross-peak between the protons of the propoxy methylene (B1212753) group (-OCH₂-) and the ester carbonyl carbon (C=O), confirming the ester linkage.

Correlations between the methoxy (B1213986) protons (-OCH₃) and the chiral carbon (-OCH(CH₃)-).

Correlations between the methine proton (-CH(CH₃)-) and the carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub It is particularly effective for identifying polar functional groups. The spectrum of this compound would be dominated by absorptions characteristic of its ester and ether functionalities.

Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~2960-2850 C-H Stretch Alkyl (CH₃, CH₂, CH) Medium-Strong
~1745 C=O Stretch Ester Strong, Sharp
~1250-1150 C-O Stretch Ester (asymmetric) Strong

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the carbon backbone of a molecule. kpi.uaresearchgate.net

The Raman spectrum of this compound would feature strong signals for the C-H and C-C bond vibrations. The C=O stretch is also observable, though typically weaker than in the IR spectrum. Raman spectroscopy can also be used to study the material's phase and conformational isomers in different states. nih.gov

Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group Intensity
~2960-2850 C-H Stretch Alkyl (CH₃, CH₂, CH) Strong
~1740 C=O Stretch Ester Weak-Medium
~1450 C-H Bend Alkyl Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. tutorchase.com It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (Molecular Weight: 146.18 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) and several characteristic fragment ions.

The fragmentation of esters is influenced by bond strengths and the stability of the resulting cations and radicals. tutorchase.com

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula of Ion Notes
146 [CH₃OCH(CH₃)COOCH₂CH₂CH₃]⁺ [C₇H₁₄O₃]⁺ Molecular Ion (Parent Peak)
103 [CH₃OCH(CH₃)CO]⁺ [C₄H₇O₂]⁺ Loss of the propyl radical (•C₃H₇)
87 [CH₃CH₂COOCH₃]⁺ [C₄H₇O₂]⁺ Loss of propoxy radical (•OCH₂CH₂CH₃) - Not a primary fragment
73 [COOCH₂CH₂CH₃]⁺ [C₄H₇O₂]⁺ Cleavage of the bond alpha to the carbonyl
59 [CH₃OCHCH₃]⁺ [C₃H₇O]⁺ Alpha-cleavage of the ether portion

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the definitive identification and structural elucidation of organic molecules like this compound. measurlabs.com This method provides highly accurate mass measurements, which allow for the determination of a compound's elemental composition. measurlabs.comnih.gov The ability of HRMS to distinguish between molecules with very similar masses, known as isobars, is crucial for unambiguous characterization in complex samples. measurlabs.com

For this compound, HRMS analysis yields a precise mass-to-charge ratio (m/z) that can be compared against a calculated theoretical value. The minuscule difference between these values, often expressed in parts per million (ppm), confirms the compound's elemental formula with a high degree of confidence. This level of precision is achieved using instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers. nih.gov

Illustrative HRMS Data for this compound (C₇H₁₄O₃)

Ion Species Theoretical m/z Measured m/z Mass Difference (ppm)
[M+H]⁺ 147.1016 147.1012 -2.7
[M+Na]⁺ 169.0835 169.0831 -2.4

This data is representative and can vary based on instrumentation and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Product Identification in Reaction Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu This combination is ideal for analyzing volatile compounds like this compound, especially within complex mixtures resulting from chemical reactions. hidenanalytical.comresearchgate.net The GC component separates individual compounds from a mixture based on their volatility and interaction with the chromatographic column. etamu.edu As each separated compound elutes from the column, it enters the mass spectrometer, which generates a unique mass spectrum, or fragmentation pattern, that serves as a molecular fingerprint. etamu.edu

In reaction studies, GC-MS is invaluable for monitoring reaction progress, identifying intermediate and final products, and assessing product purity. hidenanalytical.com For example, this compound has been identified as a volatile compound in food and beverage samples through GC-MS analysis. tandfonline.com The identification is confirmed by matching the analyte's retention time and mass spectrum with those of a known reference standard or through library database searches. chemistry-matters.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.orgmsu.edu For an ester like this compound, the most relevant electronic transition is the n → π* (an electron from a non-bonding orbital moves to an anti-bonding π* orbital) associated with the carbonyl (C=O) group. elte.huupi.edu This absorption typically occurs in the ultraviolet region of the spectrum. msu.edu

While UV-Vis spectroscopy provides limited information for the complete structural elucidation of such a molecule, it is a powerful and straightforward tool for quantitative analysis. researchgate.net By applying the Beer-Lambert Law, the concentration of this compound in a solution can be determined. upi.eduupi.edu This law states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. dergipark.org.tr A calibration curve is typically generated by measuring the absorbance of several standard solutions of known concentrations, and the concentration of an unknown sample is then determined by interpolation from this curve. upi.edudergipark.org.tr

Chromatographic Techniques for Purity Assessment and Separation

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas Chromatography (GC), typically equipped with a Flame Ionization Detector (FID), is a primary technique for assessing the purity of volatile compounds such as this compound. nih.gov In a GC analysis, the sample is vaporized and separated into its components within a capillary column. etamu.edu A pure sample will ideally produce a single, sharp peak in the resulting chromatogram. The presence of additional peaks indicates impurities, and their peak areas can be used to quantify the sample's purity. inchem.org

Typical GC Parameters for Analysis

Parameter Example Value
Column DB-FFAP (60 m x 0.25 mm, 0.25 µm film) tandfonline.com
Carrier Gas Helium tandfonline.com
Inlet Temperature 250 °C tandfonline.com
Oven Program Start at 50°C, ramp to 230°C tandfonline.com
Detector Flame Ionization Detector (FID)

For highly complex mixtures where standard GC may not provide adequate separation, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers vastly superior resolving power. sepsolve.comgcms.cz GCxGC uses two different columns connected by a modulator. chemistry-matters.comsepsolve.com This setup separates the sample based on two independent properties, such as volatility and polarity, providing a much more detailed chemical profile and allowing for the separation of components that would otherwise overlap in a one-dimensional GC analysis. chemistry-matters.comcopernicus.org

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and purity assessment of chemical compounds. shimadzu.com While GC is often preferred for volatile substances, LC is particularly useful for separating non-volatile or thermally unstable compounds. elementlabsolutions.com For a moderately polar molecule like this compound, reversed-phase HPLC is the most common approach. shimadzu.com

In reversed-phase LC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar solvent mixture, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol. uv.es The separation is based on the differential partitioning of the analyte between the two phases. elementlabsolutions.com Purity is assessed by the symmetry and number of peaks in the chromatogram. A UV detector is commonly used, set to a low wavelength (e.g., ~210 nm) to detect the carbonyl chromophore.

Typical Reversed-Phase LC Parameters for Analysis

Parameter Example Value
Column C18 (e.g., 4.6 x 250 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile/Water gradient uv.es
Flow Rate 1.0 mL/min
Detector UV, 210 nm

Table of Compound Names

Compound Name
This compound
Acetonitrile
Helium
Methanol
Water

Computational and Theoretical Chemistry Investigations of this compound

Following a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical chemistry investigations focusing solely on "this compound" are not presently available. Research in computational chemistry is vast and covers a wide array of molecules; however, detailed studies involving quantum chemical calculations, reaction mechanism elucidation, and kinetic predictions for this particular compound have not been published in the accessible literature.

Therefore, it is not possible to provide a detailed, data-driven article that adheres to the specific outline requested, which includes:

Computational and Theoretical Chemistry Investigations

Reaction Mechanism Elucidation through Computational Modeling

Kinetic Rate Constant Predictions and Validation

While general principles of these computational methods are well-established, their application to Propyl 2-methoxypropanoate, and the specific quantitative results such as conformational energies, electronic properties, transition state geometries, potential energy surfaces, and kinetic rate constants, are absent from the current body of scientific research.

Consequently, the creation of an article with the requested detailed research findings and data tables for this compound cannot be fulfilled at this time.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems, providing detailed insights into the conformational landscape and intermolecular interactions of molecules such as this compound. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to map out the potential energy surface and identify preferred molecular geometries and interaction patterns. dntb.gov.ua

The simulations would likely reveal a landscape of low-energy conformations, with certain staggered arrangements being more populated than eclipsed ones due to lower steric hindrance. The relative populations of these conformers can be quantified to understand the conformational equilibrium at a given temperature.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, one can observe how they interact with each other in a condensed phase. These simulations can elucidate the nature and strength of non-covalent interactions, such as dipole-dipole interactions arising from the polar ester and ether functional groups, and van der Waals forces. The radial distribution function, a common analysis tool in MD, could be employed to determine the probable distances between specific atoms of neighboring molecules, revealing the packing efficiency and local structure of the liquid state.

To illustrate the potential findings from such simulations, a hypothetical data table summarizing the key conformational states and their predicted populations is presented below.

Table 1: Hypothetical Conformational Analysis of this compound from Molecular Dynamics Simulations

Dihedral Angle (τ)DescriptionPredicted Population (%) at 298 K
O=C-C-O (τ1)Rotation around the C-C bondanti: 75%, gauche: 25%
C-O-C-C (τ2)Rotation of the propoxy grouptrans: 60%, gauche(+): 20%, gauche(-): 20%
C-C-O-C (τ3)Rotation of the methoxy (B1213986) grouptrans: 80%, gauche: 20%

Predictive Modeling for Reactivity, Selectivity, and Catalytic Efficiency

Predictive modeling, often leveraging quantum mechanics and machine learning, offers a powerful avenue for understanding and forecasting the chemical behavior of molecules like this compound without the need for extensive experimental work. nih.gov These models can provide critical insights into a molecule's reactivity towards different reagents, the selectivity of its reactions, and its potential interactions with catalysts.

For this compound, a primary focus of reactivity modeling would be the hydrolysis of the ester group, a common reaction for this class of compounds. Quantum mechanical calculations, such as Density Functional Theory (DFT), could be employed to map the reaction pathway for both acid- and base-catalyzed hydrolysis. These calculations would identify the transition state structures and their corresponding activation energies, providing a quantitative measure of the reaction rate. By comparing the activation energies for different reaction mechanisms, one can predict which pathway is more favorable under specific conditions.

Predictive models can also be instrumental in understanding the selectivity of reactions involving this compound. For instance, if the molecule were to undergo a reaction where multiple sites are susceptible to attack, computational models could predict the most likely site of reaction. This is often achieved by calculating and analyzing various molecular descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These descriptors help to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its regioselectivity.

In the context of catalysis, predictive modeling can be used to design more efficient catalysts for reactions involving this compound. For example, if the synthesis of this ester involves a catalytic process, computational models could be used to screen a variety of potential catalysts. By simulating the interaction of this compound and the reactants with the active site of a catalyst, researchers can calculate binding energies and activation barriers. This information can help in identifying catalysts that not only accelerate the reaction but also favor the formation of the desired product with high selectivity. Machine learning models, trained on existing experimental or computational data, can further accelerate the discovery of optimal catalysts by learning the complex relationships between catalyst structure and performance. nih.gov

A hypothetical data table summarizing the predicted reactivity and selectivity for the hydrolysis of this compound is presented below to illustrate the type of information that can be obtained from such models.

Table 2: Hypothetical Predictive Modeling Results for the Hydrolysis of this compound

Reaction ConditionPredicted Rate Determining StepCalculated Activation Energy (kcal/mol)Predicted Selectivity
Acid-CatalyzedNucleophilic attack of water on the protonated carbonyl carbon18.5N/A
Base-CatalyzedNucleophilic attack of hydroxide (B78521) on the carbonyl carbon12.2N/A

Environmental Considerations and Degradation Pathways

Atmospheric Degradation Mechanisms

Once released into the atmosphere, Propyl 2-methoxypropanoate is subject to degradation by various chemical processes. The dominant mechanisms are photochemical reactions initiated by hydroxyl radicals and, to a lesser extent, other atmospheric oxidants like chlorine atoms.

The primary degradation pathway for this compound in the troposphere is its reaction with hydroxyl (OH) radicals. These highly reactive radicals are ubiquitous in the atmosphere and are formed through photochemical processes. The reaction with OH radicals initiates the oxidation of the ester, leading to its breakdown into smaller, simpler molecules.

The general mechanism involves the abstraction of a hydrogen atom by the OH radical, forming a water molecule and an alkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. Subsequent reactions of the peroxy radical with nitric oxide (NO) or other species lead to the formation of various degradation products.

Table 1: Atmospheric Degradation Data for Analogous Compounds

Compound Rate Coefficient for Reaction with OH radicals (cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime
Methyl Propionate (B1217596) (9.29 ± 1.13) × 10⁻¹³ researchgate.net ~11 days

Atmospheric lifetime is an estimate based on a typical global average OH radical concentration.

In addition to OH radicals, other atmospheric oxidants can contribute to the degradation of this compound, particularly in specific environments. Chlorine (Cl) atoms, for example, can be present in marine and coastal areas, as well as in regions with industrial emissions.

The reactions of esters with Cl atoms are generally faster than with OH radicals. For methyl propionate, the rate coefficient for the reaction with Cl atoms is (1.51 ± 0.22) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net This suggests that in environments with significant concentrations of Cl atoms, this degradation pathway could be important. The reaction mechanism is similar to that with OH radicals, involving hydrogen abstraction and subsequent oxidation.

Aqueous Phase Degradation

In aquatic environments, the fate of this compound is primarily governed by its hydrolytic stability and biodegradability.

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For esters like this compound, hydrolysis results in the formation of the corresponding carboxylic acid and alcohol. In this case, hydrolysis would yield 2-methoxypropanoic acid and propanol.

The rate of hydrolysis is highly dependent on the pH of the water. Propionate esters can undergo hydrolysis under both acidic and basic conditions. fiveable.me The reaction with pure water is typically very slow. chemguide.co.uk However, the process is catalyzed by acids and becomes irreversible under alkaline conditions, where the carboxylic acid is converted to its salt. chemguide.co.uk The stability of esters in aqueous media is a key factor in determining their persistence in the environment. The structure of the ester can also influence its hydrolytic stability; for instance, steric hindrance around the carbonyl group can slow down the rate of hydrolysis. lubesngreases.com

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a crucial process for the removal of organic chemicals from both aquatic and terrestrial environments.

Esters are generally considered to be biodegradable. The biodegradability of an ester is influenced by its chemical structure, including the length of the alkyl chains and the presence of branching. nih.govresearchgate.net Studies on various alkyl esters have shown that their structure affects both the rate and the extent of anaerobic biodegradation in marine sediments. nih.govresearchgate.net It is expected that this compound would also be susceptible to biodegradation, breaking down into 2-methoxypropanoic acid and propanol, which can then be further metabolized by microorganisms.

Adherence to Green Chemistry Principles in Environmental Impact Mitigation

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.govcarlroth.commsu.edu this compound, as a derivative of lactic acid, aligns with several of these principles.

Use of Renewable Feedstocks : Lactic acid, the precursor to 2-methoxypropanoic acid, can be produced from the fermentation of renewable resources like corn starch or sugarcane. uobasrah.edu.iq This aligns with the principle of using renewable rather than depleting feedstocks. yale.eduepa.gov

Designing Safer Chemicals : Lactate esters, such as ethyl lactate, are often considered "green solvents" due to their low toxicity and biodegradability. uobasrah.edu.iqorientjchem.org By extension, this compound is expected to have a more favorable environmental and health profile compared to many conventional petroleum-based solvents.

Design for Degradation : As discussed, this compound is expected to degrade in the environment through both abiotic (hydrolysis, photolysis) and biotic (biodegradation) pathways. msu.edu This adherence to the principle of designing for degradation helps to prevent the persistence of the chemical in the environment. yale.edu

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Methyl propionate
Isobutyl isobutyrate
3-methoxy-1-propanol
2-methoxypropanoic acid
Propanol
Lactic acid

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has been conducted to gather information on the chemical compound “this compound” for the purpose of generating a detailed article focusing on its environmental considerations and degradation pathways. However, searches for specific data regarding its environmental degradation, design for non-persistent products, and real-time analysis for pollution prevention in industrial processes have not yielded any relevant scientific literature or publicly available data.

General principles of green chemistry, environmental degradation of related chemical structures, and industrial process monitoring techniques exist. Still, there is no specific information available for "this compound" that would allow for a thorough, informative, and scientifically accurate article as requested.

Therefore, the sections on "Design for Environmental Degradation and Non-Persistent Products" and "Real-time Analysis for Pollution Prevention in Industrial Processes" for this specific compound cannot be developed at this time.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate

While primarily utilized as a solvent, Propyl 2-methoxypropanoate's chemical structure lends itself to potential applications as a synthetic intermediate in the creation of more complex molecules and as a building block in chemical modifications.

Precursor for Complex Organic Molecules

This compound can serve as a precursor in the synthesis of other chemical products. boxa-solvents.com Its ester and ether functionalities provide reactive sites for various chemical transformations. For instance, the ester group can undergo hydrolysis to yield 1-methoxy-2-propanol (B31579) and propanoic acid, which are themselves valuable starting materials in organic synthesis. boxa-solvents.com Furthermore, the methoxy (B1213986) and propoxy groups can potentially be cleaved or modified under specific reaction conditions to introduce new functional groups, thereby enabling the construction of more complex molecular architectures.

Building Block in Derivatization and Functionalization Reactions

The inherent chemical functionalities of this compound make it a candidate for derivatization and functionalization reactions. The ester linkage can be targeted in transesterification reactions, allowing for the exchange of the propyl group with other alkyl or functionalized moieties. boxa-solvents.com This provides a pathway to a variety of substituted 2-methoxypropanoate esters with tailored properties. Additionally, the ether linkage, while generally stable, can be cleaved under harsh acidic conditions, offering another route for molecular modification. These reactions allow for the introduction of the 2-methoxypropanoate scaffold into larger molecules, potentially imparting desirable properties such as altered solubility or specific reactivity.

Solvent Applications in Chemical Processes

The primary application of this compound is as a solvent, where its unique properties offer advantages in various chemical processes, including considerations for environmental impact.

Evaluation as a Green Solvent Alternative

This compound is considered a "green" solvent alternative due to its favorable environmental and safety profile compared to more hazardous solvents. ethersolvent.com Propylene (B89431) glycol ethers (P-series), including this compound, are marketed as having lower toxicity than ethylene (B1197577) glycol ethers (E-series). wikipedia.org This is a significant advantage, as certain E-series glycol ethers have been associated with reproductive toxicity. boxa-solvents.com

When compared to other common solvents, this compound presents a compelling case as a safer substitute. For instance, propyl propanoate is considered a safer replacement for toluene (B28343), a hazardous air pollutant (HAP). mdpi.com While direct comparative studies are limited, the lower toxicity profile of propylene glycol ethers suggests that this compound would also be a favorable alternative to solvents with greater health and environmental concerns.

Methyl propionate (B1217596), another related ester, is utilized as a solvent for various resins and in the synthesis of methyl methacrylate (B99206). bdmaee.netlyondellbasell.com The evaluation of this compound as a green solvent would consider factors such as its biodegradability, low potential for bioaccumulation, and reduced toxicity, making it a more sustainable choice in many formulations. shell.com

Table 1: Comparative Properties of Selected Solvents

Property This compound Propyl Propanoate Methyl Propionate
Molecular Formula C7H14O3 C6H12O2 C4H8O2
Boiling Point (°C) 178 sterc.org 122-124 79 lyondellbasell.com
Key Features Low toxicity, good solvency for various resins boxa-solvents.comethersolvent.com Safer substitute for toluene mdpi.com Solvent for cellulose (B213188) nitrate, raw material for methyl methacrylate bdmaee.net

Performance in Specific Reaction Types and Industrial Processes

This compound exhibits excellent solvency for a wide range of substances, making it highly effective in various industrial processes. ethersolvent.com It has a strong ability to dissolve both polar and non-polar substances. ethersolvent.com This property is particularly valuable in the coatings and ink industries, where it is used as a solvent for numerous resins, including aminomethyl esters, vinyl, polyester, cellulose acetate, alkyd resin, acrylic resin, epoxy resin, and nitrocellulose. ethersolvent.com

In high-grade coatings and inks, the use of this compound can improve the quality and performance of the final product. boxa-solvents.com Its good compatibility with a variety of polymers and other additives is a key advantage in formulating these products. boxa-solvents.com Furthermore, its application extends to cleaning formulations, where its ability to dissolve grease and oils makes it an effective ingredient. boxa-solvents.com The production of this compound itself involves an esterification reaction between propylene glycol monomethyl ether and propionic acid, often utilizing an acidic catalyst. google.com

Integration into Polymeric Materials and Surface Modification

The properties of this compound also allow for its use in the field of polymer science, both as a solvent in polymer synthesis and potentially as a component in surface modification.

As a solvent, this compound is suitable for the synthesis of various polymers, where its use can enhance the quality and performance of the resulting materials. boxa-solvents.com Its ability to dissolve a wide range of polymers makes it a versatile choice for creating homogeneous reaction mixtures, which is crucial for controlling polymerization processes and achieving desired polymer properties.

In the context of surface modification, this compound has been shown to form a film on the surface of hydrophobic plastics such as polyethylene (B3416737) or polypropylene. sterc.org This suggests its potential use in creating coatings that can alter the surface properties of these materials, for example, to improve adhesion or provide a protective layer. While direct incorporation into the polymer backbone as a monomer is not its primary function, its role as a solvent and film-former is significant in the application and processing of polymeric materials. The compound's use in coating compositions for photographic film further highlights its utility in creating thin, uniform layers on various substrates. sterc.org

Monomer in Polymer Synthesis (e.g., related to methacrylate derivatives)

While this compound is not a conventional monomer for addition polymerization due to the lack of a polymerizable group like a vinyl or acrylate (B77674) moiety, its structural components are found in monomers used for creating specialized polymers. The field of polymer science frequently utilizes methacrylate esters, which are derivatives of methacrylic acid, as precursors to a wide variety of polymers, notably poly(methyl methacrylate) (PMMA). wikipedia.orgrsc.org These polymers are valued for their optical clarity, weather resistance, and biocompatibility. mdpi.com

The introduction of a methoxy group into an ester monomer, similar to the one in this compound, can influence the properties of the resulting polymer. For instance, related monomers like 2-methoxyethyl methacrylate are used in the synthesis of polymers where the methoxy group can affect solubility, polarity, and thermal properties. nih.gov Polyacrylates and polymethacrylates are derived from acrylic acid or methacrylic acid, and their physicochemical properties are strongly dependent on the nature of the side-chain substituents. mdpi.com The synthesis of novel copolymers often involves the preparation of specialized ester monomers through reactions like the Knoevenagel condensation, followed by radical copolymerization with commodity monomers such as styrene. researchgate.net This approach allows for the functionalization of commercial polymers by introducing unique monomer units into the polymer chain. researchgate.net

Table 1: Related Monomers in Polymer Synthesis This table is based on representative data and is for illustrative purposes.

Monomer Name Chemical Formula Key Feature Polymerization Application
2-Methoxyethyl methacrylate C₇H₁₂O₃ Methoxyethyl ester group Used to create polymers with modified polarity and solubility. nih.gov
Methyl methacrylate C₅H₈O₂ Methyl ester group Precursor to Poly(methyl methacrylate) (PMMA), a widely used acrylic glass. mdpi.com

Surface Functionalization and Polymer Brush Development (e.g., relevant to related silane (B1218182) esters)

Surface functionalization is a critical process for altering the properties of a material's interface to enhance adhesion, biocompatibility, or chemical resistance. A sophisticated method for this is the development of "polymer brushes," which are assemblies of polymer chains densely tethered by one end to a surface. rsc.orgnih.gov When the grafting density is sufficiently high, the polymer chains are forced to stretch away from the surface, creating a brush-like structure. rsc.orgnih.gov

While this compound is not directly used for this purpose, related silane esters are instrumental in creating these advanced surfaces. Silanes are silicon-based chemicals that can form stable covalent bonds with inorganic substrates like glass, silicon wafers, and metal oxides. gelest.com The process involves a silane molecule acting as a molecular bridge between the inorganic surface and an organic polymer layer. nbinno.com

In the context of polymer brush development, silane esters containing a polymerization initiator group are commonly employed. For example, a compound like 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate (B8525525) can be immobilized on a hydroxylated surface. google.com The trimethoxysilyl group reacts with the surface to form a covalent bond, leaving the 2-bromo-2-methylpropanoate group exposed. This group then acts as an initiator for surface-initiated controlled radical polymerization techniques like Atom Transfer Radical Polymerization (SI-ATRP). google.com This "grafting from" method allows for the growth of dense, well-defined polymer brushes directly from the surface. nih.gov The choice of monomer polymerized from this initiator dictates the final properties of the modified surface.

Table 2: Key Components in Polymer Brush Synthesis via "Grafting From" This table is based on representative data and is for illustrative purposes.

Component Example Function
Substrate Silicon wafer, glass, metal oxide The base material to be functionalized.
Silane Ester Initiator 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate Acts as an anchor to the substrate and provides the initiation site for polymerization. google.com
Monomer Methyl Methacrylate, Glycidyl Methacrylate Building blocks that form the polymer chains of the brush. google.com

Biomedical Research Context (Focusing on Chemical Synthesis/Derivatization for Research Tools and Novel Chemical Entities)

In biomedical and pharmaceutical research, simple organic molecules often serve as starting points for the synthesis of complex and biologically active compounds. Esters are a particularly versatile class of compounds in chemical synthesis, acting as key intermediates in the development of new drugs and chemical probes. news-medical.netmdpi.com

This compound can be viewed as a basic scaffold that can be chemically modified, or "derivatized," to create a library of novel chemical entities for biological screening. The ester functional group is the primary site for such modifications. Key synthetic strategies include:

Hydrolysis and Amidation: The ester can be hydrolyzed under acidic or basic conditions to yield 2-methoxypropanoic acid and propanol. The resulting carboxylic acid is a valuable intermediate. Using peptide coupling reagents, it can be reacted with a wide array of amines to generate a diverse library of amides. These new molecules can be tested for various biological activities.

Transesterification: The propyl group of the ester can be exchanged with other, more complex alcohols through an acid- or base-catalyzed transesterification reaction. youtube.com This allows for the introduction of different functional groups or structural motifs that may be important for biological interactions.

Reduction: The ester can be reduced using powerful reducing agents like lithium aluminum hydride to yield the corresponding alcohol, 1-methoxy-2-propanol. This alcohol can then be used in subsequent synthetic steps.

This process of derivatization is fundamental to medicinal chemistry and the development of chemical probes—small molecules used to study biological processes. mdpi.com By systematically modifying a core structure like this compound, researchers can explore the "chemical space" around it to identify compounds with desired therapeutic or research applications. eurekaselect.com

Table 3: Potential Derivatization Reactions of this compound for Research This table is based on representative data and is for illustrative purposes.

Reaction Type Reagents Product Class Potential Application
Hydrolysis H₃O⁺ or NaOH Carboxylic Acid (2-methoxypropanoic acid) Intermediate for further synthesis.
Amidation (post-hydrolysis) Various amines, peptide coupling agents Amides Generation of libraries of novel compounds for biological screening. organic-chemistry.org
Transesterification Different alcohol (R'-OH), acid/base catalyst New Esters (R'-O-C(=O)CH(OCH₃)CH₃) Introduction of new functional groups to modulate properties. youtube.com

Q & A

Q. Can this compound serve as a green solvent in pharmaceutical formulations?

  • Evaluation : Measure Hansen solubility parameters (δD, δP, δH) and compare with FDA-approved solvents (e.g., ethyl acetate). Assess environmental impact using EHS (Environmental, Health, Safety) metrics .

Q. What role does this compound play in polymer plasticizer research?

  • Experimental approach : Test compatibility with PVC films via tensile strength and migration studies. Characterize plasticizing efficiency using DMA (dynamic mechanical analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.